ALL-38
Description
ALL-38 is a 38-amino acid antimicrobial peptide (AMP) derived from the proteolytic cleavage of the precursor protein hCAP-18 (human cationic antimicrobial protein 18) in seminal plasma. This processing occurs via the prostate-derived enzyme gastricsin under acidic conditions (pH ≈ 4), such as those found in the vaginal milieu post-coitus . Structurally, this compound is nearly identical to LL-37, a well-studied cathelicidin, but includes an additional N-terminal alanine residue . Both peptides exhibit amphipathic α-helical structures, enabling membrane disruption and broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses .
This compound serves a dual role: (1) protecting the female reproductive tract from pathogens introduced during intercourse and (2) maintaining vaginal microbiota homeostasis by sparing beneficial lactobacilli .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ALLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Similarities with LL-37
Origin and Activation :
- Antimicrobial Activity: Spectrum: this compound and LL-37 share identical antimicrobial profiles, effective against E. coli, C. albicans, and Neisseria gonorrhoeae at comparable concentrations (MIC₉₀ ≈ 3–10 µM) . Mechanism: Both disrupt microbial membranes via electrostatic interactions and hydrophobic penetration .
- Reproductive Roles: LL-37, when applied exogenously, inhibits sperm motility at 3.6 mM (mouse) and 10.8 mM (human), making it a candidate for vaginal contraceptives .
Shorter Cathelicidin Derivatives (RK-31, KS-30, KR-20)
- Structure : Generated via kallikrein-mediated cleavage of LL-37, these fragments (e.g., RK-31: residues 1–31) retain α-helical domains but lack the full-length peptide’s stability .
- Activity: Shorter peptides exhibit enhanced antimicrobial potency (e.g., RK-31 MIC₉₀ ≈ 1–5 µM) but reduced versatility in immunomodulation and wound healing .
- Limitation : Rapid degradation in vivo limits their therapeutic utility compared to this compound and LL-37 .
β-Defensins (Bin1b, DEFB126) and SCY2
Function :
- Mechanism: β-defensins target microbial membranes but also modulate sperm capacitation via glycosaminoglycan interactions . this compound lacks direct involvement in sperm maturation, focusing instead on post-coital pathogen clearance .
Data Table: Comparative Overview of this compound and Key Analogues
| Feature | This compound | LL-37 | RK-31/KS-30 | β-Defensins (e.g., Bin1b) |
|---|---|---|---|---|
| Length (aa) | 38 | 37 | 20–31 | 40–50 |
| Origin | Seminal plasma (gastricsin) | Neutrophils (proteinase 3) | LL-37 cleavage | Epididymal epithelium |
| Activation Trigger | Vaginal pH ≈ 4 | Inflammation | Kallikrein activity | Hormonal signals |
| Antimicrobial MIC₉₀ | 3–10 µM | 3–10 µM | 1–5 µM | 5–15 µM |
| Spermicidal Effect | None (post-sperm migration) | 3.6–10.8 mM | Not studied | Enhances sperm function |
| Additional Roles | Vaginal microbiota homeostasis | Immunomodulation, wound healing | Limited | Sperm maturation |
Research Findings and Therapeutic Implications
- Safety Profile: this compound and LL-37 are non-cytotoxic to vaginal epithelial cells at contraceptive/microbicidal concentrations (≤10 mM) . Lactobacilli remain unaffected, preserving vaginal health .
Drug Delivery :
- Do structural variations between this compound and LL-37 confer differential resistance to microbial proteases?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
